1,3-dimethyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 1,3-dimethyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core. Key structural features include:
- 1,3-Dimethyl groups at positions 1 and 3.
- 2-Methylallyl (prenyl) substituent at position 6.
- Piperazin-1-yl group at position 7.
This scaffold is associated with diverse biological activities, including kinase inhibition and receptor modulation, depending on substituent variations .
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-10(2)9-21-11-12(18(3)15(23)19(4)13(11)22)17-14(21)20-7-5-16-6-8-20/h16H,1,5-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKENDBWCVUAPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the purine core. One common approach is the condensation of a suitable pyrimidinedione derivative with an appropriate amine, followed by further functionalization to introduce the 2-methylallyl and piperazin-1-yl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.
Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: It can be employed in catalysis and material science for developing new materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Structural Analogues of Purine-2,6-Dione Derivatives
Table 1: Key Structural and Functional Comparisons
Key Findings from Structural Comparisons
This substituent may enhance lipophilicity, influencing membrane permeability . In contrast, but-2-yn-1-yl (linagliptin) and isopentyl (NCT-501) groups optimize target binding (e.g., DPP-4 or ALDH1A1) through hydrophobic interactions .
Impact of the 8-Position Piperazine Modifications :
- The unmodified piperazin-1-yl group in the target compound contrasts with derivatives like NCT-501, where cyclopropanecarbonyl enhances selectivity for ALDH1A1 over other isoforms (IC₅₀ = 0.3 µM vs. >100 µM for ALDH3A1) .
- Prop-2-ynyl or aryl groups (e.g., 4-phenylpiperazinyl in ) at the 8-position are linked to improved pharmacokinetic profiles or receptor subtype selectivity .
Biological Activity Trends: Linagliptin: The (R)-3-aminopiperidin-1-yl group and quinazolinylmethyl side chain confer potent DPP-4 inhibition (IC₅₀ = 1 nM) and oral bioavailability . NCT-501: The 4-cyclopropanecarbonyl-piperazine moiety reduces off-target effects, achieving >300-fold selectivity for ALDH1A1 . Caffeine Derivatives: Replacement of the 8-methyl group with pyridinyloxy (3j) or trifluoromethylpyridinyloxy (3m) abolishes CNS stimulation while retaining analgesia .
Biological Activity
1,3-Dimethyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound classified as a purine derivative. Its unique molecular structure includes a purine core with specific substitutions that contribute to its diverse biological activities. This article explores the compound's biological activity, including its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.
Molecular Structure
The compound features:
- Purine Core : Central structure characteristic of nucleobases.
- Substituents :
- Two methyl groups at positions 1 and 3.
- A 2-methylallyl group at position 7.
- A piperazine ring at position 8.
This arrangement is crucial for its pharmacological properties and receptor interactions.
Neurotransmitter Interaction
Research indicates that this compound interacts significantly with serotonin and dopamine receptors. These interactions can modulate neurotransmitter levels and receptor signaling pathways, potentially influencing mood and cognitive functions.
Table 1: Receptor Affinities
| Receptor Type | Interaction Strength | Potential Effects |
|---|---|---|
| Serotonin Receptors | High | Mood regulation |
| Dopamine Receptors | Moderate | Cognitive function enhancement |
Anti-inflammatory and Analgesic Properties
The compound also exhibits potential anti-inflammatory and analgesic properties. This suggests its utility in treating conditions characterized by inflammation and pain. Further studies are needed to quantify these effects in vivo.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Neurotransmitter Modulation : A study demonstrated that the compound's binding to serotonin receptors could enhance serotonin levels in the brain, suggesting potential applications in treating depression or anxiety disorders.
- Anti-inflammatory Activity : In vitro assays indicated that the compound could inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated cell lines.
- Analgesic Effects : Experimental models of pain showed that administration of the compound resulted in significant pain relief compared to control groups, indicating its potential as an analgesic agent.
The mechanism by which this compound exerts its effects is primarily through receptor modulation. It binds to specific neurotransmitter receptors, altering their activity and subsequently affecting physiological processes related to mood regulation and pain perception.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
